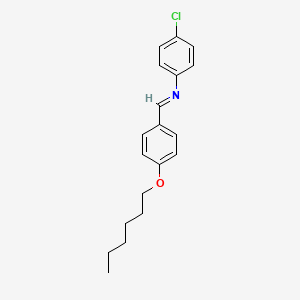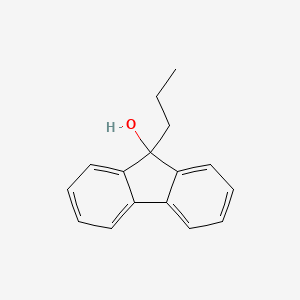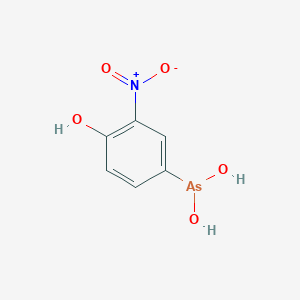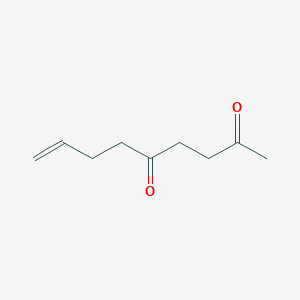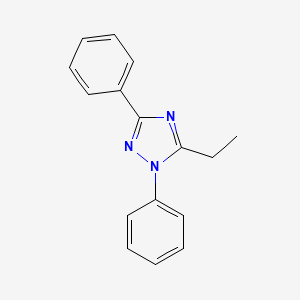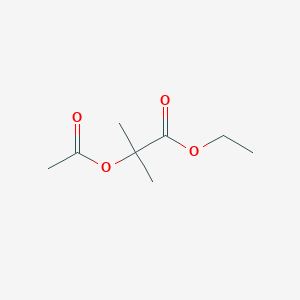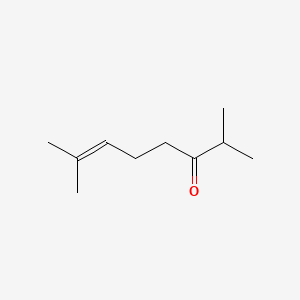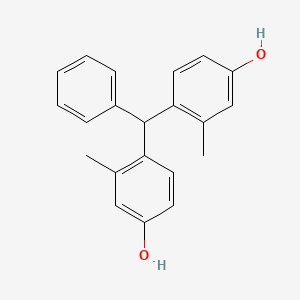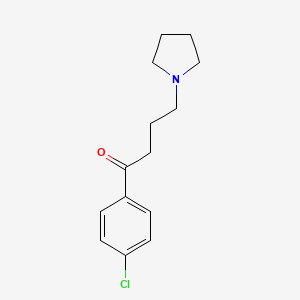
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a xanthene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the xanthene core, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove oxygen functionalities or alter the oxidation state of the core structure.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The hydroxyl groups may participate in redox reactions, influencing cellular processes and signaling pathways. The xanthene core could interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A xanthene derivative used as a fluorescent dye.
Rhodamine: Another xanthene-based compound with applications in fluorescence microscopy.
Eosin: A xanthene dye used in histology and as a pH indicator.
Uniqueness
1-(2,3,6,7-Tetrahydroxy-9H-xanthen-9-ylidene)naphthalen-2(1H)-one is unique due to its specific arrangement of hydroxyl groups and the presence of a naphthalene moiety. This structure may confer distinct chemical and biological properties compared to other xanthene derivatives.
Propiedades
Número CAS |
6098-78-8 |
|---|---|
Fórmula molecular |
C23H14O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2,6,7-trihydroxy-9-(2-hydroxynaphthalen-1-yl)xanthen-3-one |
InChI |
InChI=1S/C23H14O6/c24-15-6-5-11-3-1-2-4-12(11)23(15)22-13-7-16(25)18(27)9-20(13)29-21-10-19(28)17(26)8-14(21)22/h1-10,24-27H |
Clave InChI |
IXNIGENFPCPXFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





